REACTION_CXSMILES
|
II.N1C=CC=CC=1.[I:9][C:10]1[C:25]([CH3:26])=[CH:24][CH:23]=[CH:22][C:11]=1[C:12](=S)[NH:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1>C1COCC1.C(=O)(O)[O-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>[I:9][C:10]1[C:25]([CH3:26])=[CH:24][CH:23]=[CH:22][C:11]=1[C:12]1[N:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]2=[CH:14][N:13]=1 |f:4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated sodium bicarbonate, water, saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
by eluting with 1:1.5 EtOAc in hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1C)C1=NC=C2N1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |